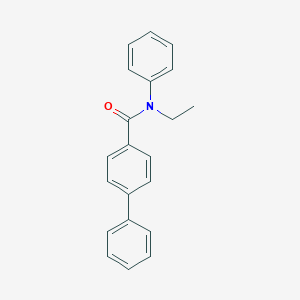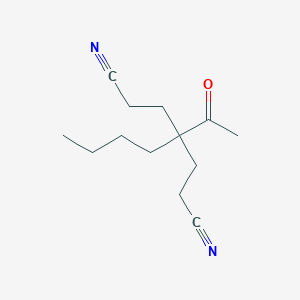![molecular formula C18H18N2O3S B274506 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274506.png)
6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer therapy. DMXAA was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice and was subsequently found to have anti-tumor activity in a variety of preclinical models.
作用机制
The mechanism of action of 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one is not fully understood. It is known to induce the production of TNF-α, which is a cytokine that plays a critical role in the immune response to cancer. TNF-α has been shown to have anti-tumor activity by inducing apoptosis, inhibiting angiogenesis, and activating immune cells. This compound has also been shown to activate the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines that have anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing the production of TNF-α and activating the STING pathway, this compound has been shown to inhibit angiogenesis, induce apoptosis, and activate immune cells. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
One advantage of 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one is that it has been extensively studied in preclinical models, and its mechanism of action is relatively well understood. This makes it a promising candidate for further development as a cancer therapy. However, this compound has also been shown to have limitations in terms of its efficacy and toxicity. For example, this compound has been shown to have variable efficacy in different tumor models, and it can cause significant toxicity in some cases.
未来方向
There are a number of future directions for research on 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Another area of interest is the development of biomarkers that can be used to predict which patients are most likely to respond to this compound. Finally, there is interest in developing new analogs of this compound that may have improved efficacy and/or reduced toxicity.
合成方法
The synthesis of 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one involves a multi-step process starting from commercially available 2,3-dimethylquinoxaline. The first step involves the reaction of 2,3-dimethylquinoxaline with paraformaldehyde in the presence of sodium methoxide to form 6,7-dimethylquinoxaline-2,3-dione. This intermediate is then reacted with p-toluenesulfonyl chloride in the presence of triethylamine to form this compound, which is the final product.
科学研究应用
6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of preclinical models, including mouse models of melanoma, lung cancer, and colon cancer. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
属性
分子式 |
C18H18N2O3S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
6,7-dimethyl-3-[(4-methylphenyl)sulfonylmethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C18H18N2O3S/c1-11-4-6-14(7-5-11)24(22,23)10-17-18(21)20-16-9-13(3)12(2)8-15(16)19-17/h4-9H,10H2,1-3H3,(H,20,21) |
InChI 键 |
IQLNSPJXALFVHL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C=C(C(=C3)C)C)NC2=O |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C=C(C(=C3)C)C)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B274429.png)
![ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B274432.png)


![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)






![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)